N-(2-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide -

N-(2-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Catalog Number: EVT-3809112
CAS Number:
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted butanamides, including N-aryl-4-oxo-butanamide derivatives, represent a significant class of organic compounds often investigated for their biological properties. [, , , , , ] These compounds are characterized by a butanamide backbone with various substituents attached to the nitrogen atom, as well as the alpha and gamma carbons. Their structural diversity allows for a wide range of potential interactions with biological targets, making them attractive candidates for pharmaceutical and agrochemical research. [, , , , ]

Synthesis Analysis

The synthesis of substituted butanamides and related derivatives can be achieved through various methods, often involving multi-step procedures. [, , , , , ] Some common approaches include:

  • Condensation Reactions: N-aryl-4-oxo-butanamide derivatives can be synthesized by condensing substituted acetophenones with different aldehydes to yield chalcones, which can then undergo further reactions to generate the desired butanamides. [, ]
  • Nucleophilic Substitution: Reacting a substituted butanoic acid derivative, such as an acyl chloride or an ester, with a suitable amine provides another route to prepare N-substituted butanamides. [, , ]
  • Multicomponent Reactions: Utilizing multicomponent reactions like the Biginelli reaction allows for the efficient synthesis of diversely substituted dihydropyrimidines, which can be further modified to access specific butanamide derivatives. []
  • Microwave-Assisted Synthesis: Employing microwave irradiation has proven beneficial in accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds incorporating a butanamide moiety. []
Molecular Structure Analysis

The three-dimensional structure of substituted butanamides is influenced by the nature and position of the substituents on the butanamide backbone. [, , , , , , , , ]

  • Conformation: The presence of bulky substituents and the possibility of intramolecular hydrogen bonding can lead to conformational preferences, influencing their interactions with biological targets. [, , , , , , , , ]
  • X-ray Crystallography: Crystal structures of several butanamide derivatives have been determined, revealing valuable information about their bond lengths, bond angles, and preferred conformations in the solid state. [, , , , , , , , ]
  • Computational Studies: Computational techniques like density functional theory (DFT) calculations can further elucidate their structural features, electronic properties, and potential energy surfaces, aiding in understanding their reactivity and interactions with biological targets. [, ]
Chemical Reactions Analysis
  • Cyclization Reactions: These compounds can undergo cyclization reactions with various reagents to form heterocyclic rings. For example, reacting N-arylcyanothioformamides with substituted 2-oxo-N-phenylpropanehydrazonoyl chlorides yields 5-arylimino-1,3,4-thiadiazole derivatives. []
  • Coupling Reactions: N-arylcyanothioformamides, which can be prepared from substituted butanamides, serve as useful coupling partners for the synthesis of heterocyclic compounds. []
Mechanism of Action
  • Enzyme Inhibition: Certain N-aryl-4-oxo-butanamide derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and dipeptidyl peptidase IV (DPP-4), which are therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively. [, ]
  • Receptor Modulation: Some butanamide derivatives demonstrate the ability to modulate receptor activity. For example, compounds targeting the hemopexin-like domain of matrix metalloproteinase-9 (MMP-9) can disrupt its interactions with cell surface proteins, impacting cancer cell migration. [] Additionally, certain derivatives act as allosteric modulators of the chemokine receptor CXCR3, impacting its signaling pathways. [, , , , ]
  • Antioxidant Activity: Specific substituted thiophenes containing a butanamide moiety exhibit antioxidant activity comparable to ascorbic acid. []
Applications
  • Medicinal Chemistry:
    • Diabetes Treatment: As potent and selective DPP-4 inhibitors, some butanamide derivatives hold potential as therapeutic agents for type 2 diabetes. []
    • Alzheimer's Disease: The AChE and BChE inhibitory activity exhibited by certain derivatives makes them promising candidates for developing Alzheimer's disease treatments. []
    • Cancer Research: Compounds targeting the hemopexin-like domain of MMP-9 and modulating CXCR3 signaling pathways offer potential avenues for developing anticancer therapies. [, , , , , ]
    • Pain Management: Specific butanamide derivatives, such as NYX-2925, demonstrate analgesic effects in various pain models, highlighting their potential for treating chronic pain. [, ]
  • Agrochemical Research: N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide derivatives display promising antifungal activities against various plant pathogens, suggesting their potential application in crop protection. []
  • Materials Science: Organotin(IV) complexes with butanamide-based carboxylate ligands have demonstrated potential applications as catalysts in biodiesel synthesis. []

1. 2-[(2-Methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide (Pigment P.Y.74) []

  • Compound Description: Pigment P.Y.74 is a commercially significant pigment used in the paint industry. Its most stable form, as determined by quantum calculations, is the trans-trans configuration. The molecule has a HOMO-LUMO energy gap of 0.067815 a.u. []

2. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide []

  • Compound Description: This compound is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor, showing promise as a potential treatment for type 2 diabetes. It exhibits an IC50 of 6.3 nM against DPP-4 and demonstrates favorable oral bioavailability and in vivo efficacy in preclinical models. []

3. N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide []

  • Compound Description: This compound features a dihydropyridine core with two 4-ethoxyphenyl substituents. The structure reveals a significant twist between the planar ethoxyphenyl group and the N-ethoxycarboxamidopyridine unit (approximately 77.96°). []

4. N′-{5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide [, ]

  • Compound Description: This compound has been crystallized both as a hydrate [] and in a host-guest complex with diethyl ether []. The crystal structures provide insights into its molecular conformation and interactions.

5. 4-Aryl-4-oxo-2-aminylbutanamide Derivatives []

  • Compound Description: A series of 4-aryl-4-oxo-2-(N-aryl/cycloalkyl)butanamide derivatives were synthesized and investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that the nature of the cycloalkylamino substituent at the C2 position significantly influenced AChE/BChE selectivity. []

6. 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue []

  • Compound Description: These compounds feature a dihydropyridine core and were studied to understand how halogen substituents influence supramolecular assemblies. The replacement of a fluorine atom with a methyl group altered the intermolecular interactions from C–H⋯F to C–H⋯π, highlighting the role of weak interactions. []

7. 6-(4-Chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile []

  • Compound Description: This molecule, containing a tetrahydropyridine ring, forms supramolecular structures stabilized by N–H⋯O hydrogen bonds and weak interactions involving the chloro and fluoro substituents. []

8. N-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide Derivatives []

  • Compound Description: This class of compounds acts as androgen receptor modulators and is investigated for potential therapeutic applications in conditions like osteoporosis, periodontal disease, fractures, frailty, and sarcopenia. []

9. N-(4-Ethoxyphenyl)-3-oxobutanamide []

  • Compound Description: This compound crystallizes as the keto tautomer, and its structure reveals a significant twist in the β-diketone moiety. The crystal packing shows a common pattern for the space group with two molecules related by a local inversion center. []

10. 3-{(E)-1-[(4-Ethoxyphenyl)iminiumyl]ethyl}-6-methyl-2-oxo-2H-pyran-4-olate []

  • Compound Description: This Schiff base compound exists in its zwitterionic form in the crystal structure. The structure features an intramolecular N+—H⋯O− hydrogen bond between the iminium and hydroxyl groups, influencing the compound's conformation. []

11. Butanamide 3-oxo-N-phenyl-2-(4-nitrophenylhydrazono) []

  • Compound Description: This compound served as a ligand for complexation with metal ions (Cd(II), MoO2(VI), Th(IV), and ZrO(IV)). The metal complexes showed notable antibacterial and antifungal activity. []

12. (2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide []

  • Compound Description: Designated as 'Compound 17a' in the study, it acts as an inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) from Pseudomonas aeruginosa. LpxC is a promising target for novel antibacterial drugs, particularly against multidrug-resistant Gram-negative bacteria. []

13. N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides []

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal activity. The study identified that the presence of electron-withdrawing groups (Cl, F) at the meta position of the phenyl ring contributed to good activity against specific fungi. []

14. 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide (MNPDOPBA) []

  • Compound Description: MNPDOPBA was characterized using vibrational spectroscopy, and its structure was determined to exist predominantly in the hydrazone configuration in the solid state. []

15. 6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives []

  • Compound Description: This series of dihydropyrimidine derivatives was synthesized via Biginelli condensation and screened for antimicrobial, antifungal, and antimalarial activity. The compounds were designed by incorporating various substituents onto the core scaffold. []

16. N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) []

  • Compound Description: Compound 3c is a potent and specific inhibitor (Kd = 320 nM) of the hemopexin-like domain of matrix metalloproteinase-9 (proMMP-9). It disrupts MMP-9 homodimerization, leading to decreased cancer cell migration and angiogenesis. []

17. N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) [, , , , ]

  • Compound Description: NBI-74330 is a high-affinity antagonist of the chemokine receptor CXCR3. It exhibits biased negative allosteric modulation, preferentially inhibiting CXCL11-mediated G protein activation over β-arrestin recruitment and displaying probe-dependent activity by inhibiting CXCL11 over CXCL10-mediated G protein activation. [, , , , ]

18. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487) []

  • Compound Description: AMG 487 is a CXCR3 antagonist. Its metabolism by CYP3A4 leads to a reactive metabolite (M4) that covalently binds to Cys239 of CYP3A4, causing time-dependent inhibition of the enzyme. []

19. 4-Fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide []

  • Compound Description: While limited information is available on this compound's specific properties, novel synthetic methods for its preparation have been developed. []

20. 2-{3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284-6111; K284) [, , ]

  • Compound Description: K284-6111, also known as K284, inhibits chitinase-3-like 1 (CHI3L1). It has been shown to have anti-inflammatory effects in models of atopic dermatitis and to inhibit lung metastasis in cancer models. [, , ]

21. N-arylcyanothioformamides and (Z)-2-oxo-N-phenylpropanehydrazonoyl Chlorides []

  • Compound Description: These two classes of compounds are reactants used in the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives. The reaction is stereoselective and regioselective, yielding products with diverse functional groups. []

22. N-Alkyl(aryl)-4-R-4-oxo-2-(2-phenylaminobenzoylhydrazono) butanamides [, ]

  • Compound Description: This group of compounds was synthesized and studied for their anti-inflammatory and antinociceptive activities. Some derivatives showed promising results in animal models, suggesting potential for further development. [, ]

23. 3-Oxo-N-(pyrimidin-2-yl)butanamide []

  • Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems, including pyrazoles, pyridines, pyridazines, pyrazolo[3,4-b]pyridines, imidazo[1,2-a]pyrimidines, and pyrazolo[5,1-c][1,2,4]triazines. []

24. Organotin(IV) Carboxylate Complexes []

  • Compound Description: A series of organotin(IV) carboxylate complexes were synthesized using ligands with structural similarities to N-(2-Ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide. These complexes exhibited antibacterial, antifungal, antitumor, anticancer, and antileishmanial activities. Additionally, they showed potential as catalysts in biodiesel synthesis. []

25. N,N-Dialkyl-N′-substituted-N′-[3(4-substituted-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methyl]ethylenediamines []

  • Compound Description: These pyrazolone derivatives were synthesized via a multi-step process involving the reaction of 3-bromomethyl-3-pyrazolin-5-ones with ethylenediamines. []

26. 3-Substituted-2-thioxoquinazolin-4(3H)-one Derivatives []

  • Compound Description: This series of thioxoquinazolinone derivatives was synthesized and evaluated for anti-inflammatory and analgesic activity. Several compounds exhibited promising results, with some showing comparable or even better activity than standard drugs. []

27. Ketene N,S-Acetal and Thiocarbamoyl Derivatives []

  • Compound Description: This study describes the synthesis of a ketene N,S-acetal and its subsequent reactions to generate a variety of heterocyclic compounds, including pyrimidines, pyrazoles, diazepines, benzodiazepines, and thiophenes. []

28. (2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat) []

  • Compound Description: LY450139, also known as Semagacestat, is a γ-secretase inhibitor (GSI) that has been investigated for the treatment of Alzheimer's disease. While it can reduce amyloid-β (Aβ) peptides, it also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), which can impair cognitive function. []

29. [(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid (GSM-2) []

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM). Unlike GSIs, GSMs can reduce Aβ42 without increasing β-CTF, offering a potential advantage in treating Alzheimer's disease. []

30. NYX-2925 [(2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl) butanamide] [, ]

  • Compound Description: NYX-2925 is a novel N-methyl-D-aspartate (NMDA) receptor modulator being investigated for treating painful diabetic peripheral neuropathy and fibromyalgia. It induces long-lasting analgesia in rat models of neuropathic pain. [, ]

31. N-[1(R)-1,2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677) [, ]

  • Compound Description: MK-677 is a growth hormone secretagogue that acts as an agonist at the ghrelin receptor. It is a full agonist and demonstrates higher efficacy than ghrelin itself. [, ]

32. 3-Amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl) (1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429) [, ]

  • Compound Description: L-692,429 is a benzolactam growth hormone secretagogue that acts as an agonist at the ghrelin receptor. It is considered an ago-allosteric modulator, potentially affecting ghrelin's efficacy and potency. [, ]

33. (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) []

  • Compound Description: SM-130686 is an oxindole derivative that acts as a ghrelin receptor agonist. It is one of several nonpeptide agonists studied for their interactions with the ghrelin receptor. []

34. (±)-6-Carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740) []

  • Compound Description: SM-157740 is another oxindole derivative and ghrelin receptor agonist. It is closely related to SM-130686 and was investigated alongside other agonists to map the binding site on the ghrelin receptor. []

35. 2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013) []

  • Compound Description: 918013 is a competitive inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). It blocks ATX activity by binding to the hydrophobic pocket near the active site. []

36. 4-Oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (931126) []

  • Compound Description: 931126 is another competitive inhibitor of ATX that targets its hydrophobic pocket, inhibiting LPA production. It demonstrates comparable potency to 918013 in various assays. []

37. N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791) []

  • Compound Description: 966791 inhibits both ATX and phosphodiesterase activity, making it a dual-target inhibitor. It shows comparable potency to 918013 and 931126 in inhibiting ATX. []

Properties

Product Name

N-(2-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

IUPAC Name

N-(2-ethoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C24H23NO4/c1-2-28-23-11-7-6-10-21(23)25-24(27)17-16-22(26)18-12-14-20(15-13-18)29-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,25,27)

InChI Key

PDPOIEAGBURGGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.